molecular formula C25H27N3O2S B12189305 2-[2-(4-isopropylphenyl)-1,3-thiazol-4-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

2-[2-(4-isopropylphenyl)-1,3-thiazol-4-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B12189305
M. Wt: 433.6 g/mol
InChI Key: RSQFEOZNIOIZPW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-isopropylphenyl)-1,3-thiazol-4-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide typically involves the formation of the thiazole and indole rings followed by their coupling. The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes . The final coupling step involves the reaction of the thiazole and indole intermediates under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of automated synthesizers and high-throughput screening techniques to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-isopropylphenyl)-1,3-thiazol-4-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[2-(4-isopropylphenyl)-1,3-thiazol-4-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-isopropylphenyl)-1,3-thiazol-4-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring may interact with enzymes or receptors involved in biological processes, while the indole ring may bind to DNA or proteins, affecting their function . The exact mechanism depends on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-isopropylphenyl)-1,3-thiazole: Shares the thiazole moiety but lacks the indole ring.

    N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide: Contains the indole moiety but lacks the thiazole ring.

Uniqueness

The uniqueness of 2-[2-(4-isopropylphenyl)-1,3-thiazol-4-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide lies in its combined thiazole and indole structures, which may confer a unique set of biological activities and chemical properties .

Properties

Molecular Formula

C25H27N3O2S

Molecular Weight

433.6 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[2-(4-propan-2-ylphenyl)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C25H27N3O2S/c1-16(2)17-4-6-18(7-5-17)25-28-20(15-31-25)12-24(29)26-11-10-19-14-27-23-9-8-21(30-3)13-22(19)23/h4-9,13-16,27H,10-12H2,1-3H3,(H,26,29)

InChI Key

RSQFEOZNIOIZPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)OC

Origin of Product

United States

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